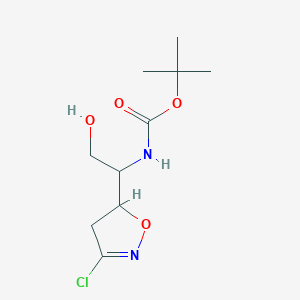

N-tert-Butoxycarbonyl(betaR,5S)-beta-Amino-3-chloro-4,5-dihydro-5-isoxazoleethanol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

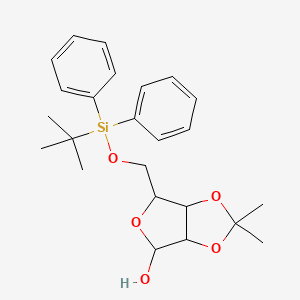

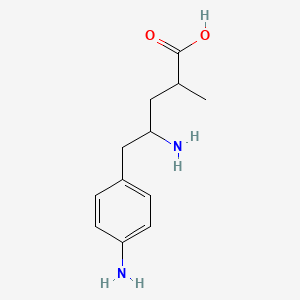

N-tert-Butoxicarbonil(betaR,5S)-beta-Amino-3-cloro-4,5-dihidro-5-isoxazoletanol es un compuesto orgánico quiral que ha despertado interés en diversos campos de la investigación científica. Este compuesto es conocido por sus características estructurales únicas, que incluyen un grupo protector tert-butoxicarbonil (Boc), un grupo amino, un sustituyente cloro y un anillo isoxazol. Estas características lo convierten en un intermedio valioso en la síntesis de moléculas complejas y un objeto de estudio en química medicinal.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de N-tert-Butoxicarbonil(betaR,5S)-beta-Amino-3-cloro-4,5-dihidro-5-isoxazoletanol típicamente implica múltiples pasos, comenzando desde materiales de partida fácilmente disponibles. Una ruta sintética común incluye los siguientes pasos:

Formación del anillo isoxazol: El anillo isoxazol se puede formar mediante una reacción de cicloadición [3+2] entre un óxido de nitrilo y un alqueno.

Introducción del sustituyente cloro: La cloración se puede lograr utilizando reactivos como cloruro de tionilo o pentacloruro de fósforo.

Protección del grupo amino: El grupo amino se protege utilizando cloruro de tert-butoxicarbonil (Boc-Cl) en presencia de una base como trietilamina.

Ensamblaje final: El grupo amino protegido y el isoxazol clorosustituido se acoplan en condiciones adecuadas para producir el producto final.

Métodos de producción industrial

La producción industrial de este compuesto puede implicar rutas sintéticas similares, pero optimizadas para la producción a gran escala. Esto incluye el uso de reactores de flujo continuo, plataformas de síntesis automatizadas y medidas estrictas de control de calidad para garantizar una alta pureza y rendimiento.

Análisis De Reacciones Químicas

Tipos de reacciones

N-tert-Butoxicarbonil(betaR,5S)-beta-Amino-3-cloro-4,5-dihidro-5-isoxazoletanol se somete a diversas reacciones químicas, que incluyen:

Oxidación: El compuesto se puede oxidar utilizando agentes oxidantes como peróxido de hidrógeno o ácido m-cloroperbenzoico para formar los óxidos correspondientes.

Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como hidruro de aluminio y litio o borohidruro de sodio.

Sustitución: Las reacciones de sustitución nucleófila pueden ocurrir en el sustituyente cloro, donde nucleófilos como aminas o tioles reemplazan el átomo de cloro.

Reactivos y condiciones comunes

Oxidación: Peróxido de hidrógeno, ácido m-cloroperbenzoico.

Reducción: Hidruro de aluminio y litio, borohidruro de sodio.

Sustitución: Aminas, tioles, en presencia de una base como hidróxido de sodio o carbonato de potasio.

Principales productos formados

Oxidación: Óxidos correspondientes o derivados hidroxílicos.

Reducción: Formas reducidas del compuesto con hidrógeno reemplazando el sustituyente cloro.

Sustitución: Derivados sustituidos con nucleófilos reemplazando el grupo cloro.

Aplicaciones Científicas De Investigación

N-tert-Butoxicarbonil(betaR,5S)-beta-Amino-3-cloro-4,5-dihidro-5-isoxazoletanol tiene varias aplicaciones en investigación científica:

Química: Se utiliza como intermedio en la síntesis de moléculas orgánicas complejas y compuestos quirales.

Biología: Se estudia por su potencial actividad biológica e interacciones con enzimas y receptores.

Medicina: Se investiga por sus posibles propiedades terapéuticas, incluso como precursor para el desarrollo de fármacos.

Industria: Se utiliza en la producción de productos químicos finos y como bloque de construcción en la síntesis de agroquímicos y productos farmacéuticos.

Mecanismo De Acción

El mecanismo de acción de N-tert-Butoxicarbonil(betaR,5S)-beta-Amino-3-cloro-4,5-dihidro-5-isoxazoletanol involucra su interacción con objetivos moleculares y vías específicos. La estructura única del compuesto le permite unirse a enzimas y receptores, modulando su actividad. El grupo protector Boc se puede eliminar en condiciones ácidas, revelando el grupo amino libre, que luego puede participar en reacciones bioquímicas adicionales.

Comparación Con Compuestos Similares

Compuestos similares

N-tert-Butoxicarbonil(betaR,5S)-beta-Amino-3-cloro-4,5-dihidro-5-isoxazoletanol: Único debido a su combinación específica de grupos funcionales y centros quirales.

N-tert-Butoxicarbonil(betaR,5S)-beta-Amino-3-cloro-4,5-dihidro-5-isoxazolepropano: Estructura similar pero con una longitud de cadena alquílica diferente.

N-tert-Butoxicarbonil(betaR,5S)-beta-Amino-3-cloro-4,5-dihidro-5-isoxazolebutano: Otro compuesto similar con una longitud de cadena alquílica variable.

Singularidad

N-tert-Butoxicarbonil(betaR,5S)-beta-Amino-3-cloro-4,5-dihidro-5-isoxazoletanol destaca por su combinación específica de un grupo amino protegido con Boc, un sustituyente cloro y un anillo isoxazol. Esta estructura única imparte una reactividad química y una potencial actividad biológica distintas, lo que lo convierte en un compuesto valioso para la investigación y las aplicaciones industriales.

Propiedades

IUPAC Name |

tert-butyl N-[1-(3-chloro-4,5-dihydro-1,2-oxazol-5-yl)-2-hydroxyethyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17ClN2O4/c1-10(2,3)16-9(15)12-6(5-14)7-4-8(11)13-17-7/h6-7,14H,4-5H2,1-3H3,(H,12,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIXRARYYNKAYNN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CO)C1CC(=NO1)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17ClN2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[6-Amino-2-[2-(4-fluorophenyl)ethoxy]purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B12292184.png)

![2,4-dibromo-3-hydroxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one](/img/structure/B12292218.png)

![N-((1R,2S,5S)-2-Amino-5-(dimethylcarbamoyl)cyclohexyl)-5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxamide (Edoxaban Impurity)](/img/structure/B12292231.png)

![ethyl 7,8-dimethoxy-4-oxo-4aH-pyrimido[4,5-b]quinoline-2-carboxylate](/img/structure/B12292234.png)

![2-(2-Hydroxy-1-methyleneethyl)-8,9-dimethoxy-1,2-dihydrochromano[3,4-b]furano[2,3-h]chroman-6-one](/img/structure/B12292258.png)

![1H-Pyrazolo[3,4-b]pyridin-4-amine, 3-iodo-](/img/structure/B12292262.png)